5-fluoro-1H-indole-3-carboxylic acid CAS number 23077-43-2
5-fluoro-1H-indole-3-carboxylic acid CAS number 23077-43-2
An In-Depth Technical Guide to 5-fluoro-1H-indole-3-carboxylic acid (CAS: 23077-43-2)
Abstract
5-fluoro-1H-indole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a fluorinated indole core, provides a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom at the 5-position significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making this molecule a valuable starting point for drug discovery programs, particularly in oncology and neurology.[1][2] This guide offers a comprehensive technical overview, covering its synthesis, characterization, applications, and handling, tailored for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its derivatization allows for the exploration of vast chemical space to achieve desired biological activities. The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life.[2][3]
5-fluoro-1H-indole-3-carboxylic acid (CAS: 23077-43-2) capitalizes on these benefits. The fluorine at the C-5 position enhances lipophilicity and metabolic stability, while the carboxylic acid at the C-3 position provides a versatile chemical handle for further modification, such as amidation or esterification, to generate libraries of diverse compounds.[2] This makes it an essential intermediate in the synthesis of complex molecules, including enzyme inhibitors and potential anti-cancer agents.[2][4]
Physicochemical and Spectroscopic Profile
This compound typically appears as a white to pale yellow or brown solid powder with a purity of 97% or higher.[1][5] Its stability and well-defined properties make it a reliable reagent for complex synthetic routes.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 23077-43-2 | [6][7][8] |
| Molecular Formula | C₉H₆FNO₂ | [1][6] |
| Molecular Weight | 179.15 g/mol | [1][7] |
| Appearance | White to pale yellow or brown powder | [1] |
| Purity | ≥95% - 98% | [5][6][9] |
| Boiling Point | 422.2 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| InChI Key | SDZBAXLIHRBNOV-UHFFFAOYSA-N | [6][7] |
Analytical Characterization
Confirmation of the structure and purity of 5-fluoro-1H-indole-3-carboxylic acid is typically achieved through a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons on the indole ring, with couplings influenced by the fluorine atom. The protons at C-2, C-4, C-6, and C-7 will be visible, along with the broad signals for the N-H and the carboxylic acid O-H protons.
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¹⁹F NMR: Will show a singlet corresponding to the fluorine atom at the C-5 position.
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¹³C NMR: Will display nine distinct carbon signals, with the C-F coupling constant providing definitive evidence for the fluorine's position.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (179.15), confirming the elemental composition.
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Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the N-H stretch (~3300-3500 cm⁻¹), and C-F bond vibrations.
Synthesis and Mechanistic Considerations
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Several named reactions can be adapted to produce 5-fluoro-1H-indole-3-carboxylic acid, with the Fischer indole synthesis being one of the most common and reliable methods.
Fischer Indole Synthesis Route
This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[10] The choice of this route is driven by the commercial availability of the starting materials and its proven reliability for a wide range of substituted indoles.
Workflow:
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Hydrazone Formation: 4-fluorophenylhydrazine is reacted with a pyruvate derivative (e.g., ethyl pyruvate) to form the corresponding hydrazone. This is a standard condensation reaction.
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Acid-Catalyzed Cyclization: The hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂) and heated. This induces a[2][2]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the indole ring.[10]
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Hydrolysis: The resulting ester (ethyl 5-fluoro-1H-indole-3-carboxylate) is then hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the final carboxylic acid product.
Caption: Fischer Indole Synthesis workflow for 5-fluoro-1H-indole-3-carboxylic acid.
Other notable synthetic strategies include the Leimgruber-Batcho and Sugasawa indole syntheses, which offer alternative pathways depending on the availability of precursors.[10]
Applications in Drug Discovery and Development
The true value of 5-fluoro-1H-indole-3-carboxylic acid lies in its role as a versatile scaffold. The carboxylic acid group is a prime site for modification, allowing chemists to readily synthesize libraries of amides, esters, and other derivatives to probe structure-activity relationships (SAR).
Role as a Versatile Chemical Intermediate
The compound serves as a foundational building block for more complex molecules.[1][2] Its utility spans multiple therapeutic areas:
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Oncology: Used in the synthesis of inhibitors of protein kinases and other enzymes involved in cancer cell proliferation.[2]
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Neurology: Serves as a precursor for compounds targeting receptors and enzymes in the central nervous system.[2]
-
Agrochemicals: The fluorinated indole scaffold can be incorporated into novel herbicides and pesticides.[2]
Caption: Role as a scaffold for generating diverse chemical libraries.
Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent derivatization of the title compound.
Protocol: Synthesis via Fischer Indole Cyclization
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
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Hydrazone Formation:
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In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
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Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
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Add ethyl pyruvate (1.05 eq) dropwise to the mixture at room temperature.
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Stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, the hydrazone often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization:
-
Add the dried hydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20x weight of hydrazone).
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours. The color will darken significantly.
-
Causality: PPA serves as both the acid catalyst and a dehydrating agent, driving the cyclization forward.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The crude ester product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
-
Hydrolysis (Saponification):
-
Suspend the crude ethyl 5-fluoro-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until TLC shows complete consumption of the ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.
-
Self-Validation: The target carboxylic acid will precipitate upon acidification. Filter the solid, wash with cold water to remove salts, and dry under vacuum.
-
-
Purification & Characterization:
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final product with >98% purity.
-
Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and melting point analysis.
-
Protocol: Synthesis of a Representative Amide Derivative
-
Activation of Carboxylic Acid:
-
Dissolve 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).
-
Add a tertiary amine base like Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Causality: The coupling agent forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack by the amine. The base neutralizes any acid formed.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amide Formation:
-
Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude amide product using column chromatography on silica gel. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
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Safety, Handling, and Storage
Proper handling of 5-fluoro-1H-indole-3-carboxylic acid is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[7]
GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
(Source: PubChem[7])
Handling and PPE Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid breathing dust.[13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[1][13]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][13]
Conclusion
5-fluoro-1H-indole-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences and material sciences. Its fluorinated indole core provides inherent advantages for drug design, while the versatile carboxylic acid handle enables extensive derivatization. As researchers continue to push the boundaries of molecular design, the demand for well-characterized, high-purity building blocks like this one will undoubtedly continue to grow, solidifying its role as a cornerstone of modern synthetic chemistry.[1]
References
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- 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. (n.d.). Chem-Impex.
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5-fluoro-1H-indole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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5-Fluoroindole-3-carboxylic Acid. (n.d.). AccelaChem. Retrieved January 12, 2026, from [Link]
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5-Fluoro-1H-indole-3-carboxylic acid, min 98%, 1 gram. (n.d.). Stellarnet. Retrieved January 12, 2026, from [Link]
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Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. Retrieved January 12, 2026, from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
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